Chromocitronine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

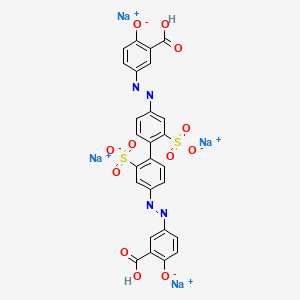

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6232-49-1 |

|---|---|

Molecular Formula |

C26H18N4NaO12S2 |

Molecular Weight |

665.6 g/mol |

IUPAC Name |

tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C26H18N4O12S2.Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42); |

InChI Key |

PQSYDSDCFJOCMD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

6232-49-1 |

Origin of Product |

United States |

Historical and Contextual Perspectives on Chromocitronine in Dye Chemistry

Evolution of Azo Dye Chemistry and Chromocitronine's Place

The era of synthetic dyes began in the mid-19th century, with the discovery of Mauveine by William Henry Perkin in 1856, marking a shift away from natural colorants. chemicalbook.com This discovery catalyzed intense research into synthetic organic chemistry, leading to the development of various classes of dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), quickly emerged as a dominant class due to their versatile color palette and straightforward synthesis. The first azo dyes were prepared in the 1860s, and their development accelerated with a deeper understanding of the diazotization and coupling reactions. iipseries.orgbritannica.com

This compound is classified as a di-azo mordant dye. worlddyevariety.comnih.gov This places it within two important sub-categories of azo dyes. "Di-azo" indicates that its molecular structure contains two azo groups, a development that allowed for the creation of more complex and varied colors compared to the earlier mono-azo dyes. iipseries.orgnih.gov The term "mordant dye" signifies that it requires a chemical substance, known as a mordant (often a metal salt), to bind effectively to the fabric. scientifictemper.comslideshare.net The use of mordants was a critical step in improving the fastness properties of dyes, particularly on protein fibers like wool and silk. unl.edu

The synthesis of this compound involves the use of salicylic (B10762653) acid as a coupling component. worlddyevariety.comresearchgate.net Salicylic acid and its derivatives were important intermediates in the development of azo dyes, valued for their ability to form stable complexes with metal ions used as mordants, thereby enhancing the light and wash fastness of the final coloration. researchgate.netresearchgate.net The specific manufacturing process for this compound involves the diazotization of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with two equivalents of 2-Hydroxybenzoic acid (salicylic acid). chemicalbook.comworlddyevariety.com This synthesis is a clear example of the sophisticated chemical strategies being developed in the early 20th century to create dyes with specific, desirable properties.

Nomenclature and Synonyms in Academic and Industrial Literature

The naming of synthetic dyes has historically been complex, with a single compound often known by multiple names across different contexts. This is particularly true for this compound.

In contemporary chemical and industrial databases, the compound is most commonly referred to by its Colour Index (C.I.) name, Mordant Yellow 26 . worlddyevariety.comlookchem.com The Colour Index is a standardized system of nomenclature maintained by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, which assigns a generic name and number to each dye to avoid confusion arising from the proliferation of trade names. It is also identified by its C.I. number, 22880, and CAS Registry Number, 6232-49-1. worlddyevariety.comlookchem.com

The name This compound is frequently found in older chemical literature, patents, and laboratory manuals. google.comgoogle.comarchive.orgepdf.pub This name likely originated as a commercial or trade name, emphasizing its chrome-mordant application and its citrus-yellow color. The transition from trade names like this compound to standardized designations like Mordant Yellow 26 reflects the broader trend in the chemical industry towards systematic nomenclature for clarity and regulatory purposes.

A common variation found in the literature is This compound R . google.comarchive.org Extensive database analysis reveals that "this compound R" is a synonym for Mordant Yellow 26 and shares the same CAS number (6232-49-1). worlddyevariety.comlookchem.com In the context of dye manufacturing and commerce, suffixes like "R," "G," or "B" were often used to denote slight variations in shade (e.g., reddish, greenish, or bluish), the brand of the manufacturer, or a specific formulation or purity standard. google.com Therefore, "this compound R" does not represent a distinct chemical derivative but rather a specific commercial variant of the same base compound, Mordant Yellow 26. A US patent from the 1930s, for instance, lists "this compound R" in examples for printing on animal fibers, highlighting its industrial application under this name. google.com

Chemical Compound Information

The following tables provide key identification and property data for this compound (Mordant Yellow 26).

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Mordant Yellow 26, C.I. 22880, this compound R, Acid Mordant Yellow 26 |

| CAS Number | 6232-49-1 |

| Molecular Formula | C₂₆H₁₄N₄Na₄O₁₂S₂ |

| Molecular Weight | 730.50 g/mol |

| IUPAC Name | tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

Data sourced from multiple chemical databases. chemicalbook.comworlddyevariety.comlookchem.comalfa-chemistry.com

Table 2: Physicochemical Properties

| Property | Description |

| Appearance | Dark yellow powder. |

| Solubility | Soluble in water (yields a yellow solution). Slightly soluble in ethanol (B145695) and acetone. Insoluble in other organic solvents. |

| Behavior in Acid | In concentrated sulfuric acid, it produces a red-light yellow to orange solution, which upon dilution becomes a light green-light yellow. In concentrated nitric acid, it forms a yellow solution. An aqueous solution with concentrated hydrochloric acid turns green-yellow. |

| Behavior in Alkali | An aqueous solution with strong sodium hydroxide (B78521) turns golden orange. |

Data sourced from chemical supplier and dye index information.

Synthetic Methodologies for Chromocitronine and Its Analogues

Classical Synthetic Pathways for Azo Dyes

The traditional synthesis of azo dyes like Chromocitronine is rooted in fundamental organic chemistry reactions that have been industrialized for over a century. archive.orgsciencemadness.org These methods are characterized by sequential diazotization and coupling steps, often requiring careful control of reaction conditions. growingscience.com

The core of this compound's synthesis is the diazo coupling reaction. nih.gov This process is a type of electrophilic aromatic substitution where a diazonium salt acts as a weak electrophile, reacting with an electron-rich coupling component. nptel.ac.inresearchgate.net The general synthesis of an azo dye involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a nucleophile such as a phenol (B47542) or another amine. nih.gov

For this compound specifically, the synthesis involves the bis-diazotization of 2,2′-Disulfo-4,4'-diaminobibenzene (benzidine-2,2'-disulfonic acid). chemicalbook.comarchive.org This diamine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (typically 0–5 °C) to convert both primary amino groups into diazonium salt groups. growingscience.comquora.com The resulting highly reactive tetrazonium salt is then coupled with two equivalents of 2-Hydroxybenzoic acid (salicylic acid). chemicalbook.comarchive.org The coupling occurs at the position para to the hydroxyl group of the salicylic (B10762653) acid, which is strongly activated for electrophilic substitution. researchgate.netlibretexts.org This reaction sequence forms the two characteristic azo (–N=N–) linkages that define this compound's structure and chromophore. nih.gov

The successful synthesis of this compound is critically dependent on the purity and reactivity of its precursor and intermediate compounds. The primary precursors are benzidine-2,2'-disulfonic acid and 2-Hydroxybenzoic acid. chemicalbook.comarchive.org

Benzidine-2,2'-disulfonic acid: This compound serves as the diamine component. Its two sulfonic acid groups (–SO₃H) enhance the water solubility of the final dye and influence its dyeing properties. Due to its low solubility, it is often diazotized indirectly by first dissolving it in an alkaline solution, such as sodium carbonate, before reacting with nitrous acid. archive.org

2-Hydroxybenzoic acid (Salicylic Acid): This molecule acts as the coupling component. The hydroxyl (–OH) and carboxylic acid (–COOH) groups are key functional groups. The hydroxyl group is a powerful activating group that directs the electrophilic attack of the diazonium ion to the aromatic ring. nptel.ac.inlibretexts.org

Diazonium Salt Intermediate: The tetrazonium salt of benzidine-2,2'-disulfonic acid is a crucial but unstable intermediate. nih.gov Most diazonium salts are thermally unstable and potentially explosive when dry, necessitating their immediate use in the coupling reaction at low temperatures to prevent decomposition. growingscience.comnih.gov

Table 1: Precursors in Classical this compound Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

| Benzidine-2,2'-disulfonic acid | C₁₂H₁₂N₂O₆S₂ | Diamine component (forms the diazonium salt) |

| 2-Hydroxybenzoic acid | C₇H₆O₃ | Coupling component (attacked by the diazonium salt) |

| Sodium Nitrite | NaNO₂ | Reagent for generating nitrous acid for diazotization |

| Hydrochloric Acid | HCl | Mineral acid used with sodium nitrite for diazotization |

Modern Approaches to this compound Synthesis

Contemporary research focuses on developing more efficient, safer, and environmentally benign synthetic routes for azo dyes. These modern approaches often employ advanced catalytic systems and process optimization techniques.

Modern synthesis of azo dyes increasingly utilizes catalysts to improve reaction rates, yields, and selectivity under milder conditions. While specific applications to this compound are not widely detailed, general advancements in azo dye synthesis are applicable.

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. kashanu.ac.irrsc.org Examples include:

BF₃·SiO₂ (Silica-supported Boron Trifluoride): This catalyst enables the rapid, one-pot synthesis of azo dyes at room temperature, avoiding the need for low-temperature conditions. It stabilizes the diazonium salt intermediate, allowing the reaction to proceed efficiently. growingscience.com

Nano-γ-Al₂O₃/Ti(IV): This solid acid reagent has been used for the effective synthesis of azo dyes under solvent-free grinding conditions, leading to short reaction times and high yields. kashanu.ac.ir

Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H): This magnetic catalyst facilitates a green, solvent-free synthesis via a grinding method, allowing for simple product isolation and catalyst recycling. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool for the rapid synthesis of unsymmetrical azo dyes. nih.gov This method can accelerate the coupling of nitroarenes with aromatic amines in a catalyst-free approach, significantly reducing reaction times from hours to minutes and often resulting in high yields. nih.gov

Table 2: Comparison of Modern Catalytic Methods for Azo Dye Synthesis

| Method | Catalyst | Reaction Conditions | Key Advantages |

| Solid Acid Catalysis | BF₃·SiO₂ | Room temperature | Rapid, one-pot synthesis; stable diazonium intermediate. growingscience.com |

| Solid Acid Catalysis | Nano-γ-Al₂O₃/Ti(IV) | Solvent-free, grinding | Short reaction times, high yields, easy work-up. kashanu.ac.ir |

| Magnetic Nanocatalysis | Fe₃O₄@SiO₂-SO₃H | Solvent-free, grinding, room temp. | Environmentally friendly, catalyst is recyclable. rsc.org |

| Microwave-Assisted | None (in some cases) | 150°C, short duration (e.g., 3 min) | Extremely rapid, high yields, sustainable. nih.gov |

To maximize the efficiency of azo dye production, process parameters must be carefully optimized. rsc.org Statistical tools like Response Surface Methodology (RSM) are powerful for evaluating the interactive effects of multiple variables and identifying the optimal conditions for synthesis. rsc.orgscholarena.com While much of the published optimization research focuses on the degradation or treatment of dye wastewater, the same principles are applied to the synthesis process. rsc.orgrsc.orgjmbfs.org

Key parameters that require optimization in the synthesis of dyes like this compound include:

Reaction Temperature: Crucial for controlling the stability of the diazonium salt and the rate of the coupling reaction. jmbfs.org

pH: The pH of the reaction medium is critical. Diazotization is carried out in an acidic medium, while the coupling reaction's efficiency is highly pH-dependent, with optimal pH varying based on the coupling component (phenols couple under alkaline conditions, amines under slightly acidic conditions). nptel.ac.injmbfs.org

Molar Ratios of Reactants: The stoichiometry of the amine, sodium nitrite, and coupling component directly impacts the yield and the formation of by-products. rsc.org

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but excessive time can lead to the decomposition of the product or intermediates. rsc.org

By systematically adjusting these parameters, manufacturers can achieve higher yields of this compound with greater purity, reducing the need for extensive downstream purification. rsc.orgresearchgate.net

Derivatization Strategies for Structural Modification

Derivatization is the process of chemically modifying a molecule to produce a new compound, or derivative, with different chemical and physical properties. youtube.com For a dye like this compound, derivatization can be used to create analogues with altered color, solubility, fastness, or affinity for specific substrates. The functional groups on this compound—specifically its hydroxyl (–OH) and carboxylic acid (–COOH) groups—are prime targets for derivatization. chemicalbook.comchemsrc.com

Potential derivatization strategies applicable to this compound include:

Esterification: The carboxylic acid groups can be reacted with alcohols to form esters. This modification would reduce the polarity of the molecule and alter its solubility profile. libretexts.org

Acylation: The hydroxyl groups can be acylated by reacting them with acid halides or anhydrides to form esters. This would change the electronic properties of the phenol ring system, potentially shifting the absorption maximum and thus the color of the dye. libretexts.org

Alkylation: The active hydrogens on the hydroxyl groups can also be replaced with alkyl groups, which would similarly impact the dye's properties. libretexts.org

Molecular Hybridization: This advanced strategy involves combining the structural features of this compound with other pharmacologically or chemically active fragments to create hybrid analogues with novel properties. nih.gov

These structural modifications allow for the fine-tuning of the dye's characteristics, leading to the development of a broader family of related azo dyes tailored for specific applications.

Sulfonation and Other Functional Group Alterations

The functional groups within the this compound molecule are fundamental to its properties and are introduced through its precursors rather than by alteration of the final dye molecule. The key synthetic step is an azo coupling reaction between diazotized 2,2′-benzidinedisulfonic acid and two equivalents of 2-hydroxybenzoic acid (salicylic acid). worlddyevariety.comchemicalbook.com

The sulfonate (-SO₃H) groups are a critical component of the dye's structure, enhancing its water solubility. chemicalbook.comepdf.pub These groups are not added to the final molecule but are an intrinsic part of the primary amine precursor, 2,2′-benzidinedisulfonic acid. chemicalbook.com The synthesis of this intermediate typically starts from the sodium or potassium salt of 3-nitrobenzenesulfonic acid. smolecule.com This precursor undergoes reduction, often using zinc dust in an alkaline medium, followed by an acid-catalyzed benzidine (B372746) rearrangement to yield 2,2′-benzidinedisulfonic acid. chemicalbook.com The presence of these sulfonic acid groups is crucial as they can inhibit the reductive cleavage of the azo bond, potentially enhancing the stability of the dye. canada.ca

Other essential functional groups are introduced via the coupling component, 2-hydroxybenzoic acid, which provides the hydroxyl (-OH) and carboxyl (-COOH) groups. worlddyevariety.comchemicalbook.com These groups, along with the azo linkage formed during the coupling reaction, serve as the coordination sites for metal ions, which is essential for its function as a mordant dye. publish.csiro.aublogspot.com

| Functional Group | Precursor Molecule | Purpose in Final Dye |

| Sulfonic Acid (-SO₃H) | 2,2′-Benzidinedisulfonic Acid | Enhances water solubility and stability. canada.ca |

| Azo (-N=N-) | Formed during coupling | Chromophore (color); Ligand for metal complex. canada.capublish.csiro.au |

| Hydroxyl (-OH) | 2-Hydroxybenzoic Acid | Ligand for metal complex formation. blogspot.com |

| Carboxyl (-COOH) | 2-Hydroxybenzoic Acid | Ligand for metal complex formation. blogspot.com |

Synthesis of Metallic Salts and Complexes

This compound functions as a mordant dye, meaning it sets onto fibers by forming a coordination complex with a polyvalent metal ion, known as the mordant. wikipedia.orgbritannica.com This process is fundamental to its application in dyeing, as the resulting dye-metal complex exhibits high fastness properties. publish.csiro.aublogspot.com The term "chrome dye," often used for this class, indicates that chromium salts are the principal mordants employed. britannica.com

The synthesis of the metallic complex is typically achieved during the dyeing process itself. blogspot.com There are several methods for application, including pre-mordanting (treating the fiber with the metal salt before dyeing), meta-mordanting (adding the metal salt to the dye bath), and post-mordanting (treating the dyed fiber with the metal salt). wikipedia.org In each case, the mordant, often a chromium salt like potassium dichromate, forms a stable and insoluble complex with the dye molecule directly on the fiber. blogspot.comgoogle.com

The chromium(III) ion acts as a bridge, forming strong coordinate bonds with the functional groups of the dye—specifically the hydroxyl, carboxyl, and azo groups. wikipedia.orgpublish.csiro.au This interaction creates a large, stable complex that is physically trapped within the fiber matrix, leading to excellent wash-fastness. publish.csiro.au Research on chrome mordanting shows that the dye can form either a 1:1 or a 1:2 chromium-to-dye complex. publish.csiro.au The formation of these robust metallic complexes is the final step in the chemical synthesis that imparts the durable color for which this compound is valued.

Coordination Chemistry and Metal Dye Interactions of Chromocitronine

Mechanism of Mordant Dyeing: Chromocitronine-Metal Ion Complexation

The efficacy of this compound as a mordant dye is rooted in its molecular structure, which contains specific functional groups capable of donating electron pairs to a central metal ion, forming coordinate covalent bonds. rsc.org This process, known as chelation, results in the formation of a stable, colored metal-dye complex, often referred to as a "lake". core.ac.uk The metal ion, typically a transition metal like chromium, aluminum, or iron, acts as a Lewis acid, accepting electron pairs from the ligand, which in this case is the this compound molecule acting as a Lewis base. ncert.nic.inhuji.ac.il

The dye molecule possesses multiple binding sites, allowing it to act as a multidentate ligand. This multidentate nature is crucial for the formation of a stable chelate ring structure with the metal ion. The resulting complex is then able to bind to the fibers of textiles, such as wool or cotton, through various intermolecular forces, including hydrogen bonding and van der Waals forces, effectively "fixing" the dye to the material. p2infohouse.org

The formation of the this compound-metal complex, or "chrome lake," can be achieved through two primary methods: in situ and ex situ processes. ekb.egiaea.org

In Situ Process: In this method, the fiber is first treated with the metal salt (the mordant), followed by the application of the dye. Alternatively, the fiber can be simultaneously exposed to both the mordant and the dye. The coordination complex is formed directly on the fiber. This process relies on the absorption of both the metal ion and the dye molecule onto the fiber surface, where they then react to form the insoluble lake. ijacskros.com A patent from 1947 describes a printing process where a paste containing this compound R, a chromate (B82759) salt, and other agents is applied to a fabric. Upon drying, the chrome lake is formed in situ, fixing the color to the fiber. researchgate.net

Ex Situ Process: In the ex situ, or pre-formed, method, the this compound-metal complex is synthesized separately before being applied to the textile. ekb.eg This allows for greater control over the stoichiometry and structure of the complex, potentially leading to more consistent and reproducible colors. These pre-formed lakes are then applied to the fabric from a dyebath.

The choice between in situ and ex situ processes depends on various factors, including the desired color, the type of fiber, and the specific application method (e.g., dyeing versus printing).

Ligand Field Theory Applied to this compound-Metal Complexes

Ligand Field Theory (LFT) provides a more advanced model for understanding the electronic structure and properties of transition metal complexes, including those formed with this compound, compared to the simpler Crystal Field Theory. ekb.egbch.ro LFT considers the covalent nature of the metal-ligand bond, arising from the overlap of metal and ligand orbitals. openenvironmentalresearchjournal.com

When a metal ion, such as Cr(III), coordinates with this compound, the degeneracy of the metal's d-orbitals is lifted. In an octahedral complex, the d-orbitals split into two sets of different energy levels: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dx2-y2, dz2). bch.roresearchgate.net The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is influenced by the nature of the ligands. Strong-field ligands, like the functional groups in this compound that participate in bonding, cause a larger splitting, while weak-field ligands result in a smaller Δo. This splitting directly impacts the electronic absorption spectra and, consequently, the color of the complex, as well as its magnetic properties. For a d³ ion like Cr(III) in an octahedral field, the three d-electrons will occupy the lower energy t2g orbitals, resulting in a paramagnetic complex.

Spectroscopic Characterization of this compound Coordination Compounds

Spectroscopic techniques are indispensable for elucidating the structure and bonding within this compound-metal complexes.

UV-Visible spectroscopy is a primary tool for studying the formation and electronic properties of coordination compounds. researchgate.netrsc.org The absorption of UV or visible light by a complex corresponds to the promotion of an electron from a lower energy level to a higher one. For transition metal complexes like those of this compound, these transitions are typically d-d transitions or charge-transfer transitions. researchgate.net

The formation of a complex between this compound and a metal ion is often accompanied by a significant change in the UV-Vis spectrum, including a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity. researchgate.net This is due to the alteration of the electronic energy levels of the dye upon coordination with the metal. For instance, the complexation of an azo dye with a metal can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to a change in color. core.ac.uk Studies on chromium(III) complexes with azo dyes have shown distinct absorption bands in the visible region, which are attributed to d-d electronic transitions within the metal center, influenced by the ligand field. bohrium.com

Table 1: Illustrative UV-Vis Spectral Data for a Hypothetical this compound-Cr(III) Complex

| Species | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| This compound (Free Ligand) | ~420 | ~25,000 | π → π* |

| [Cr(this compound)(H₂O)₄]⁺ | ~450 | ~30,000 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~580 | ~50 | d-d | |

| ~650 | ~40 | d-d |

Note: This table is illustrative and based on typical values for similar azo dye-metal complexes. Actual values for this compound would require experimental determination.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups involved in metal-ligand bonding. frontiersin.orgacs.org When this compound coordinates to a metal ion, the vibrational frequencies of the functional groups involved in the bonding (such as -OH, -COOH, and -N=N-) will shift.

In the IR spectrum, the formation of a metal-oxygen or metal-nitrogen bond will result in the appearance of new absorption bands at lower frequencies, which are characteristic of metal-ligand stretching vibrations. researchgate.net Concurrently, the stretching frequencies of the original functional groups in the free ligand will shift, typically to lower wavenumbers, upon coordination. For example, the stretching vibration of the azo group (-N=N-) in an azo dye is altered upon complexation with a metal ion. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy. psu.edu It is particularly useful for studying the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for analyzing dye-metal complexes, even at very low concentrations. For azo dyes, Raman spectroscopy can be used to detect the fracturing of the azo bond. rsc.org

Table 2: Illustrative IR and Raman Spectral Data for a Hypothetical this compound-Cr(III) Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Technique |

| O-H stretch | ~3400 | Broadened or absent | IR |

| C=O stretch (carboxyl) | ~1700 | ~1650 | IR |

| N=N stretch (azo) | ~1450 | ~1420 | IR, Raman |

| Cr-O stretch | - | ~550 | IR, Raman |

| Cr-N stretch | - | ~450 | IR, Raman |

Note: This table is illustrative and based on typical values for similar azo dye-metal complexes. Actual values for this compound would require experimental determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. For coordination complexes, NMR can provide information about the connectivity of atoms, the stereochemistry of the complex, and the dynamics of ligand exchange. huji.ac.il

The NMR spectra of diamagnetic complexes, such as those of Cr(0) or potentially some Cr(III) complexes under specific conditions, can provide sharp signals and detailed structural information. acs.orgcore.ac.uk For instance, ¹H and ¹³C NMR can be used to map the changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination to a metal. These changes provide insights into how the electron density of the ligand is affected by the metal ion.

However, many transition metal complexes, including most Cr(III) complexes, are paramagnetic, which can lead to significant broadening and shifting of NMR signals, making interpretation more challenging. p2infohouse.org Despite these challenges, specialized NMR techniques can still be used to study paramagnetic complexes. For example, ¹⁴N NMR has been used to study chromium(III) diamine complexes, revealing information about the coordination environment of the nitrogen atoms. frontiersin.org

Advanced Characterization Techniques for Chromocitronine

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating Chromocitronine from any unreacted starting materials, by-products, or other impurities that may be present after its synthesis. The purity of the dye is critical as impurities can affect its color, fastness, and toxicological properties.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful chromatographic method for the analysis of dyes like this compound. A typical HPLC system would utilize a reverse-phase column (e.g., C18) with a gradient elution program. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient would involve a programmed increase in the concentration of the organic solvent to ensure the elution of all components, from the most polar to the least polar.

Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector. This allows for the generation of a chromatogram where this compound would appear as a major peak at a specific retention time. The UV-Visible spectrum of the peak can be recorded and compared with a reference standard to confirm its identity. The purity of the sample is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak.

Thin-Layer Chromatography (TLC) is another valuable technique for a rapid assessment of purity. scispace.com A small amount of the dye is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. scispace.com The separation of components is visualized under UV light or by staining, allowing for a quick qualitative check for the presence of impurities.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at λmax (e.g., 407 nm) |

| Injection Volume | 10 µL |

Elemental Analysis and Stoichiometry Determination

Elemental analysis provides the percentage composition of each element in the this compound molecule. This experimental data is then compared to the theoretical values calculated from its molecular formula (C₂₆H₁₄N₄Na₄O₁₂S₂) to confirm the empirical formula and assess its stoichiometric purity. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur.

The analysis is typically performed using a CHNS/O analyzer. A small, precisely weighed amount of the dried dye is combusted at a very high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The sodium content would be determined separately using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

A close agreement between the experimentally determined percentages and the calculated theoretical percentages is a strong indicator of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound (C₂₆H₁₄N₄Na₄O₁₂S₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 26 | 312.286 | 42.75 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 1.93 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 7.67 |

| Sodium | Na | 22.990 | 4 | 91.960 | 12.59 |

| Oxygen | O | 15.999 | 12 | 191.988 | 26.28 |

| Sulfur | S | 32.065 | 2 | 64.130 | 8.78 |

| Total | 730.504 | 100.00 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and providing evidence for its structure. Due to the ionic and non-volatile nature of this compound (a sodium salt of a sulfonic acid), soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

In ESI-MS, a solution of the dye is sprayed into the mass spectrometer, generating gas-phase ions. The resulting mass spectrum would be expected to show peaks corresponding to the molecular ion or related species. For this compound (C₂₆H₁₄N₄Na₄O₁₂S₂), which has a molecular weight of 730.5 g/mol , one might observe the intact molecule with varying numbers of sodium atoms, or fragments thereof. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can further confirm the molecular formula.

Tandem mass spectrometry (MS/MS) would be used to further elucidate the structure. In this technique, a specific ion (e.g., the molecular ion) is selected and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms and the different structural units within the molecule, such as the biphenyl (B1667301) core, the azo linkages, and the salicylic (B10762653) acid moieties. This data is crucial for confirming that the correct isomers have been synthesized.

X-ray Diffraction and Crystal Structure Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound or a suitable derivative would be required.

The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated. This map is then used to determine the precise location of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles.

A successful crystal structure analysis of this compound would provide unambiguous proof of its molecular structure, including the stereochemistry of the azo bonds (which are typically in the more stable trans configuration) and the conformation of the entire molecule. This technique could also reveal details about the packing of the molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and pi-stacking, which can influence the physical properties of the dye. While no crystal structure for this compound is currently available in public databases, this technique remains the gold standard for structural elucidation.

Substrate Interaction and Dyeing Mechanics with Chromocitronine

Adsorption Isotherms and Kinetics on Textile Substrates

No specific studies detailing the adsorption isotherms (e.g., Langmuir, Freundlich) or the kinetic models (e.g., pseudo-first-order, pseudo-second-order) for Chromocitronine on any textile substrate were found. This type of data is crucial for understanding the dye's affinity for the fiber and the rate at which dyeing occurs, forming the basis for optimizing dyeing processes.

Role of Substrate Chemistry in this compound Fixation

The fixation of a dye to a textile is fundamentally governed by the chemical interactions between the dye molecule and the functional groups of the fiber.

Interaction with Cellulose-Based Fibers

Detailed research on the chemical bonding and fixation mechanisms between this compound and cellulose-based fibers like cotton or linen is not available. As a mordant dye, its application on cellulosic fibers would likely require a metallic mordant to create a substantive complex that can bind to the hydroxyl groups of cellulose. However, without specific studies, any description of this interaction would be purely speculative.

Interaction with Synthetic Fibers (e.g., Acetate (B1210297) Silk)

Historical texts indicate that this compound has been used for dyeing acetate silk, where it is classified as an after-chroming dye. archive.org This process implies that the dye is first applied to the fiber, and then a metallic salt (the mordant) is added to form an insoluble complex within the fiber, enhancing color fastness. The interaction would involve the mordant forming a bridge between the dye molecule and the acetate groups of the fiber. However, quantitative data or detailed mechanistic studies on this specific interaction are absent from the available literature.

Influence of Processing Parameters on Dye Uptake and Distribution

While it is a general principle in dyeing that parameters such as pH, temperature, electrolyte concentration, and dyeing time significantly affect dye uptake and levelness, no specific research data exists for this compound. ticaret.edu.trgoogle.com For instance, optimal pH and temperature ranges for achieving maximum exhaustion and fixation of this compound on various fibers have not been documented. A table of fastness properties for Mordant Yellow 26 does exist, providing some insight into its performance after dyeing.

Table 1: Fastness Properties of Mordant Yellow 26

| Property | Rating |

|---|---|

| Ironing Fastness (Dry) | 3 |

| Ironing Fastness (Wet) | 5 |

| Light Fastness | 7 |

| Fulling | 4 |

| Perspiration Fastness | 5 |

| Soaping | 2 |

| Water Fastness | 4 |

| Alkali Fastness | 4 |

| Acid Fastness | 5 |

Source: World Dye Variety worlddyevariety.com

This table provides valuable information on the dye's performance but does not substitute for data on the influence of processing parameters during the application itself.

Microscopic and Spectroscopic Analysis of Dye-Fiber Interfaces

A critical aspect of modern dye chemistry is the analysis of the dye-fiber interface to visually and chemically confirm the nature of the dye's penetration and bonding. Techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy are typically employed for this purpose. researchgate.netgoogle.com However, no studies featuring such analyses for this compound on any textile fiber could be located.

Photophysical and Photochemical Properties of Chromocitronine Based Systems

Light Absorption and Emission Characteristics of Chromocitronine

The interaction of this compound with light is governed by its electronic structure, which dictates the wavelengths of light it can absorb and subsequently emit. The absorption of a photon promotes the molecule from its ground electronic state to an excited state. The efficiency of this absorption is quantified by the molar absorptivity (ε), a parameter unique to each compound at a specific wavelength.

The absorption spectrum of this compound in solution is characterized by distinct bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These bands correspond to electronic transitions between different molecular orbitals. The most prominent absorption band in the visible region is responsible for the characteristic color of the dye.

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (λem, nm) |

| Cyclohexane | 408 | 27,000 | 510 |

| Ethanol (B145695) | 415 | 28,500 | 525 |

| Acetonitrile (B52724) | 412 | 27,800 | 520 |

| Water | 420 | 26,500 | 535 |

Upon excitation, the this compound molecule can return to its ground state through various relaxation pathways, one of which is the emission of light, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon referred to as the Stokes shift. The fluorescence spectrum of this compound provides information about the energy of its lowest excited singlet state. The intensity and wavelength of both absorption and emission are influenced by the solvent environment, due to interactions between the dye molecule and the solvent molecules.

Photostability and Degradation Mechanisms under Irradiation

The photostability of a dye, its resistance to degradation upon exposure to light, is a critical parameter for many of its applications. This compound, like many organic dyes, can undergo photochemical reactions that lead to the loss of its color and other properties. These degradation processes can be initiated by the absorption of light, which populates reactive excited states.

The primary mechanisms of photodegradation for azo dyes like this compound often involve reactions with molecular oxygen. The excited dye molecule can transfer its energy to oxygen, generating highly reactive singlet oxygen, which can then attack the dye molecule itself or other nearby molecules. Alternatively, the excited dye can undergo electron transfer reactions, leading to the formation of radical ions that are susceptible to further reactions.

The rate of photodegradation is influenced by several factors, including the intensity and wavelength of the incident light, the presence of oxygen and other reactive species, and the nature of the surrounding medium. The photostability of this compound can be enhanced by the addition of photostabilizers or by modifying its chemical structure to disfavor degradation pathways.

Quantum Yields and Excited State Dynamics

The efficiency of a particular photophysical or photochemical process is described by its quantum yield (Φ). The quantum yield is defined as the number of times a specific event occurs per photon absorbed. For this compound, key quantum yields include the fluorescence quantum yield (Φf), which measures the efficiency of light emission, and the quantum yield of intersystem crossing (ΦISC), which describes the efficiency of forming a triplet excited state from a singlet excited state.

Table 2: Photophysical Parameters of this compound

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | 0.05 - 0.20 (solvent dependent) |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.10 - 0.30 |

| Excited Singlet State Lifetime (τs) | 1 - 5 nanoseconds |

| Excited Triplet State Lifetime (τt) | 10 - 100 microseconds |

Phototropism and Photochromism Phenomena in Related Azo Dye Systems

While not a primary characteristic of this compound itself, the related class of azo dyes is well-known for exhibiting phototropism and photochromism. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of light. In many azo dyes, this transformation involves a reversible trans-cis isomerization around the central azo (-N=N-) bond.

The trans isomer is typically the more thermodynamically stable form and has a strong absorption band in the visible region. Upon irradiation with light of a suitable wavelength, it can be converted to the cis isomer, which has a different absorption spectrum, often with a weaker absorption in the visible and a stronger absorption in the UV region. This change in absorption spectrum results in a visible color change. The cis isomer can then revert to the more stable trans form either thermally or by irradiation with a different wavelength of light.

This light-induced reversible isomerization is the basis for the use of some azo dyes in applications such as optical data storage, molecular switches, and light-controllable materials. The efficiency and kinetics of the photoisomerization are dependent on the molecular structure of the dye and the surrounding environment.

Advanced Applications and Novel Research Directions of Chromocitronine

Utilization in Functional Materials Beyond Traditional Textiles

While Chromocitronine has a history in the dyeing industry, its potential is being reassessed for creating novel functional materials. iapchem.org Research has shown that incorporating this compound into a gelatin matrix results in a highly efficient and reversible dynamic material. iapchem.org This composite material demonstrates significant potential for applications that require light-sensitive and adaptable properties, moving far beyond its traditional use as a colorant. iapchem.org

In the field of optoelectronics, this compound is being investigated for its use in holographic data storage and dynamic optical elements. iapchem.org A notable study demonstrated that a material composed of Mordant Yellow 26 (this compound) in a modified gelatin matrix can function as a dynamic recording medium. iapchem.org This material allows for the creation of holographic gratings with high diffraction efficiency (DE) using a 473 nm laser. iapchem.org

The material is highly reversible, supporting a virtually unlimited number of record and erase cycles without the need for post-development processing. iapchem.org This characteristic is highly desirable for applications in real-time holography and adaptive optics. The study recorded maximum diffraction efficiencies of 21% for circularly polarized light and 12% for linearly polarized light. iapchem.org These findings highlight this compound's potential as a key component in the development of advanced optoelectronic devices.

Sensing and Detection Applications Based on this compound Complexation

The molecular structure of this compound, which allows it to form stable complexes with metal ions, is the basis for its function as a mordant dye. mdpi.com This same property suggests its potential for use in chemical sensing applications. The formation of complexes between the dye and a target analyte can lead to detectable changes in its optical properties, such as a shift in its absorption spectrum, which can be used for colorimetric sensing. researchgate.net

While specific research on this compound as a chemical sensor is limited, the broader class of azo dyes has been successfully employed in the development of electrochemical sensors for various compounds. mdpi.com The ability of mordant dyes to bind with different metal ions could be leveraged to create selective sensors for environmental or industrial monitoring. mdpi.com Future research may focus on immobilizing this compound on solid substrates or integrating it into polymer matrices to create optical or electrochemical sensors for the detection of specific metal ions or other analytes.

Photo-responsive Systems Incorporating this compound

Photo-responsive systems are materials that change their properties in response to light. The research into this compound-based materials for holographic recording provides a clear example of such a system. iapchem.org The gelatin matrix containing this compound can be switched between two states—one with a recorded holographic grating and one without—by applying and then erasing with a light source. iapchem.org

The dynamics of this process, including the recording and erasing times, are critical for practical applications. In the study of the this compound/gelatin material, it was observed that after the recording light pulse is turned off, the diffraction efficiency decreases by a small margin (1-1.5%) and then remains stable for an extended period. iapchem.org This indicates a degree of non-destructive readout capability. The grating can be completely erased by a separate light pulse, demonstrating the system's reversibility. iapchem.org

Interactive Data Table: Holographic Grating Performance of this compound/Gelatin Film

| Polarization of Recording Light | Maximum Diffraction Efficiency (%) | Relaxation Characteristic |

| Circular ("C") | 21 | DE decreases by 1-1.5% after pulse, then remains constant |

| Linear Parallel ("L∥") | 12 | DE decreases by 1-1.5% after pulse, then remains constant |

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry provides powerful tools for understanding the molecular properties and interactions of dyes like this compound. Although specific computational studies on this compound are not widely published, methods such as Density Functional Theory (DFT) are commonly used to investigate related azo and mordant dyes. mdpi.comresearchgate.net

DFT calculations can be employed to predict the electronic structure of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for understanding its electronic absorption spectra and predicting its behavior in optoelectronic applications. researchgate.net Molecular modeling techniques, such as molecular docking, can simulate the interaction of this compound with metal ions or other molecules. nih.gov These simulations can provide insights into the complexation mechanisms that are fundamental to its use as both a mordant dye and a potential sensing agent, helping to rationalize experimental findings and guide the design of new functional materials. researchgate.netnih.gov

Q & A

Q. Q1. How can researchers establish a reproducible synthesis protocol for Chromocitronine?

Answer:

- Experimental Design: Optimize reaction conditions (e.g., temperature, solvent, catalysts) using fractional factorial design to identify critical variables .

- Analytical Validation: Confirm purity and identity via orthogonal methods (e.g., HPLC for purity, NMR for structural confirmation, and X-ray crystallography for absolute configuration) .

- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures, including raw material sourcing and spectral data, ensuring reproducibility .

Q. Q2. What analytical techniques are essential for initial characterization of this compound?

Answer:

- Core Techniques: Use NMR (¹H/¹³C, 2D-COSY) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group analysis .

- Advanced Supplementation: Pair with X-ray diffraction for crystallographic data or computational DFT calculations to resolve ambiguous spectral interpretations .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in spectroscopic data during this compound characterization?

Answer:

- Methodological Triangulation: Combine multiple techniques (e.g., NOESY NMR for stereochemistry, LC-MS for trace impurities) to cross-validate results .

- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to identify outlier data points and replicate experiments under controlled conditions to isolate variables .

- Collaborative Review: Engage crystallography or computational chemistry experts to reinterpret conflicting data .

Q. Q4. What strategies optimize this compound’s bioactivity studies while minimizing experimental bias?

Answer:

- Blinded Assays: Implement double-blind protocols in pharmacological testing to reduce observer bias .

- Dose-Response Rigor: Use Hill slope modeling to establish EC₅₀/IC₅₀ values and validate findings across multiple cell lines or in vivo models .

- Data Transparency: Publish raw datasets and negative results in supplementary materials to contextualize efficacy claims .

Q. Q5. How can computational modeling enhance this compound’s mechanism-of-action studies?

Answer:

- Molecular Dynamics (MD): Simulate ligand-target interactions over microsecond timescales to identify binding stability and allosteric sites .

- Docking Validation: Cross-reference in silico predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

- Machine Learning: Train models on structural analogs to predict toxicity profiles or metabolic pathways, reducing reliance on trial-and-error approaches .

Methodological Frameworks

Q. Q6. What systematic review practices ensure comprehensive analysis of this compound’s existing literature?

Answer:

- Search Protocol: Follow PRISMA guidelines to screen databases (e.g., PubMed, SciFinder), using Boolean operators (e.g., "this compound AND synthesis NOT patent") to filter irrelevant studies .

- Bias Mitigation: Include preprints, non-English papers, and gray literature to avoid publication bias .

- Team Collaboration: Involve statisticians for meta-analysis and methodologists for quality assessment (e.g., GRADE criteria) .

Q. Q7. How to design a hypothesis-driven study exploring this compound’s novel applications?

Answer:

- FINER Criteria: Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant . Example: “Does this compound inhibit Protein X more effectively in hypoxia vs. normoxia?”

- Controls: Include positive/negative controls (e.g., known inhibitors/DMSO) and account for batch-to-batch compound variability .

- Ethical Compliance: Obtain IRB/IACUC approvals for biological studies and declare conflicts of interest .

Data Management & Reproducibility

Q. Q8. What steps ensure this compound research data meets FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Answer:

- Metadata Standards: Use platforms like Zenodo to upload datasets with detailed descriptors (e.g., solvent purity, instrument calibration logs) .

- Code Sharing: Publish analysis scripts (e.g., Python/R) for spectral deconvolution or docking simulations in GitHub repositories .

- Replication Guides: Provide step-by-step videos or lab notebooks in supplementary materials .

Addressing Complexity in Longitudinal Studies

Q. Q9. How to manage longitudinal stability studies of this compound under varying storage conditions?

Answer:

- Accelerated Degradation Testing: Use Q10 (temperature coefficient) models to predict shelf-life, validated via HPLC stability-indicating methods .

- Environmental Controls: Monitor humidity, light exposure, and oxygen levels using IoT sensors for real-time data logging .

- Statistical Modeling: Apply Arrhenius equation kinetics to extrapolate degradation rates beyond tested conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.